Phenol, p-[2-(4-quinolyl)vinyl]-

Fluorescent Sensors Stimuli-Responsive Materials Cocrystal Engineering

Researchers seeking a 4-styrylquinoline scaffold with precise spatial and electronic control for stimuli-responsive optical materials often face supply inconsistencies and isomeric ambiguity. This compound directly resolves that challenge. - Distinct fluorescence switching (517 nm ↔ 597 nm) in cocrystal form, unattainable with the 2-substituted isomer. - Defined physicochemical profile (pKa 9.82, LogP 3.65) ensures batch-to-batch consistency for SAR studies. - Available in standard pack sizes (50 mg to 1 g) with bulk custom synthesis options and immediate global dispatch.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 789-76-4
Cat. No. B1619303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, p-[2-(4-quinolyl)vinyl]-
CAS789-76-4
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5+
InChIKeyAMPIAJAEPGYBAA-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Styrylquinoline Phenol: Overview


Phenol, p-[2-(4-quinolyl)vinyl]- (CAS 789-76-4), also known as 4-[(E)-2-quinolin-4-ylethenyl]phenol, is a styrylquinoline derivative characterized by a 4-position quinoline ring connected via an ethenyl bridge to a para-phenol moiety . This compound exhibits distinct physicochemical and photophysical properties that differentiate it from its 2-substituted isomer (quininib) and unsubstituted styrylquinoline analogs, making it a valuable building block for fluorescent material development and a scaffold in medicinal chemistry research [1].

4-Styrylquinoline Phenol: Substitution Limitations


The position of the quinoline-vinyl linkage critically influences electronic conjugation, steric interactions, and molecular planarity, directly impacting biological target engagement and photophysical behavior . While 2-styrylquinoline analogs like quininib (CAS 143816-42-6) have shown anti-angiogenic activity via CysLT receptor antagonism, the 4-substituted isomer presents a fundamentally different spatial and electronic profile, leading to distinct fluorescence switching capabilities and a markedly different acid-base character (pKa 9.82 vs 5.82) [1]. Generic substitution with unsubstituted 4-styrylquinoline (CAS 4594-84-7) or 2-styrylquinoline (CAS 27364-20-3) fails to replicate the specific intermolecular interactions and stimuli-responsive properties demonstrated for this phenolic derivative [2].

4-Styrylquinoline Phenol: Key Differentiators


Reversible Acid-Base Fluorescent Switching

The cocrystal of Phenol, p-[2-(4-quinolyl)vinyl]- (qv) with tetrafluoroterephthalic acid (a) exhibits a reversible acid-base fluorescent switch, shifting emission wavelength from 517 nm to 597 nm upon HCl exposure and reverting upon NH₃ exposure [1]. This behavior is not reported for the 2-substituted isomer quininib or unsubstituted styrylquinolines.

Fluorescent Sensors Stimuli-Responsive Materials Cocrystal Engineering

pKa vs. 2-Styrylquinoline

Phenol, p-[2-(4-quinolyl)vinyl]- exhibits a predicted pKa of 9.82±0.26 , significantly higher than the predicted pKa of 5.82±0.48 for 2-styrylquinoline . This 4-unit difference reflects the distinct electronic environment conferred by the 4-position linkage and the para-phenolic substituent.

Physicochemical Profiling Drug Design Solubility Optimization

Lipophilicity and Thermal Stability

The compound demonstrates a LogP of 3.65 , placing it in an optimal lipophilicity range for CNS penetration potential, and a boiling point of 443.4±14.0°C , indicating high thermal stability. In contrast, 2-styrylquinoline exhibits a lower boiling point of 387.0±17.0°C and a lower density of 1.156 g/cm³ versus 1.246 g/cm³ for the target compound .

ADME Prediction Compound Library Profiling Thermal Analysis

HIV-1 Integrase Inhibition Profile

Styrylquinoline derivatives, including 4-substituted variants, are known to inhibit HIV-1 integrase with IC50 values in the 0.5-5 μM range for 3'-processing activity [1]. While direct quantitative data for Phenol, p-[2-(4-quinolyl)vinyl]- is not yet published, its structural alignment with the 4-styrylquinoline class positions it as a potential integrase inhibitor scaffold distinct from the 2-substituted quininib series (which targets CysLT receptors) [2].

Antiviral Research HIV Integrase Medicinal Chemistry

4-Styrylquinoline Phenol: Application Scenarios


Acid-Base Responsive Fluorescent Sensors

Based on the demonstrated reversible fluorescence switching (517 nm ↔ 597 nm) of its cocrystal with tetrafluoroterephthalic acid [1], this compound is ideal for research programs focused on stimuli-responsive optical materials, environmental sensors for acid/base detection, and smart coatings. Procurement should prioritize this specific isomer, as the 2-substituted analog lacks comparable switching behavior.

Physicochemical Lead Optimization

With a predicted pKa of 9.82 (vs. 5.82 for 2-styrylquinoline) and LogP of 3.65 , this compound offers a distinct physicochemical profile for structure-activity relationship (SAR) studies. It is particularly suited for designing analogs where reduced acidity of the phenol group or enhanced thermal stability (BP 443.4°C) is desired.

Styrylquinoline Library Building Block

As a 4-substituted styrylquinoline with a para-phenol handle, this compound serves as a versatile building block for constructing focused libraries targeting HIV integrase or other therapeutically relevant proteins [2]. Its distinct electronic and steric properties, compared to 2-styrylquinoline isomers, ensure diversity in chemical space exploration.

Cocrystal Engineering and Photophysics

The successful formation of a fluorescent cocrystal with tetrafluoroterephthalic acid demonstrates the compound's utility in supramolecular chemistry and crystal engineering [1]. Researchers investigating non-covalent interactions, proton transfer, and solid-state luminescence will find this compound a valuable component for designing new functional materials.

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